molecular formula C10H8Cl2N4O2 B2415378 3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide CAS No. 400080-22-0

3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide

Cat. No. B2415378
CAS RN: 400080-22-0
M. Wt: 287.1
InChI Key: HZRFDXVYQRQBOD-UHFFFAOYSA-N
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Description

3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide, also known as DCMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCMT is a heterocyclic compound containing a triazole ring, a carboxamide group, and two chlorinated phenoxy groups. It has been used in a variety of research settings, including as an inhibitor of enzymes, as a drug candidate, and as a tool for studying the effects of environmental pollutants.

Scientific Research Applications

Herbicide Formulations

The compound is used in the formulation of herbicides . It’s part of a controlled-release system that reduces the volatilization and leaching risks of pesticides . This improves the use efficiency and reduces the off-target effects of pesticides .

Nanocarrier-based Formulations

The compound is used in nanocarrier-based formulations . These formulations can improve the use efficiency and reduce the off-target effects of pesticides . However, the complicated preparation process seriously restricts the large-scale application of nanopesticides in the agricultural field .

Advanced Oxidation Processes (AOPs)

The compound is used in advanced oxidation processes for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) . These processes include ozonation, photocatalysis, photo-Fenton, and electrochemical processes . The ozonation and electrochemical processes show high degradation efficiencies, but energy costs are also high .

Environmental Impact Studies

The compound is used in studies to understand its environmental and human health impacts . The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination . Several treatments have been developed to degrade 2,4-D .

Synthesis of Pyrano Pyrimidine Carboxylate Derivatives

The compound is used in the synthesis of pyrano pyrimidine carboxylate derivatives. This involves a simple and efficient synthetic protocol for the production of these derivatives.

Fungicidal Activities

The compound is used in the synthesis of fungicides . The reaction of 2-amino-5-(2,4-dichlorophenoxy)methyl)-l,3,4-thiadiazole with substituted acyl chloride yields amide 2a-j in good yield .

properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4O2/c11-5-1-2-7(6(12)3-5)18-4-8-14-10(9(13)17)16-15-8/h1-3H,4H2,(H2,13,17)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRFDXVYQRQBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide

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